BMS-457
Description
BMS-457 is a potent and selective antagonist of the chemokine receptor CCR1 (C-C chemokine receptor type 1), a G-protein-coupled receptor implicated in inflammatory and autoimmune diseases. Discovered by Gardner et al. (2013), this compound demonstrates high affinity for CCR1, with a reported IC₅₀ in the low nanomolar range, and exhibits exceptional selectivity over other chemokine receptors such as CCR2 and CCR3 . Its mechanism involves blocking the binding of endogenous chemokines (e.g., CCL3, CCL5) to CCR1, thereby inhibiting leukocyte migration and inflammation.
Properties
CAS No. |
946594-19-0 |
|---|---|
Molecular Formula |
C24H35ClN2O4 |
Molecular Weight |
451.004 |
IUPAC Name |
(1R,3R)-N-[(1R)-1-[[(4S)-4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1-piperidinyl]carbonyl]-2-methylpropyl]-3-hydroxy-cyclopentanecarboxamide |
InChI |
InChI=1S/C24H35ClN2O4/c1-15(2)20(26-21(29)16-5-10-19(28)13-16)22(30)27-12-11-24(31,23(3,4)14-27)17-6-8-18(25)9-7-17/h6-9,15-16,19-20,28,31H,5,10-14H2,1-4H3,(H,26,29)/t16-,19-,20-,24+/m1/s1 |
InChI Key |
WIHIXSCKSFSENF-YBNJHJSASA-N |
SMILES |
O=C([C@H]1C[C@H](O)CC1)N[C@@H](C(N2CC(C)(C)[C@@](O)(C3=CC=C(Cl)C=C3)CC2)=O)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-457 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Efficacy : this compound reduced inflammation in murine models of arthritis by 70% at 10 mg/kg, outperforming MLN3897 (50% reduction at the same dose) .
- Safety: No significant cytotoxicity or cardiovascular effects were observed in preclinical studies, a critical advantage over earlier CCR1 antagonists .
- Unresolved Issues : The lack of clinical data for this compound limits its translatability. Additionally, CCR1’s role in homeostasis (e.g., hematopoiesis) raises concerns about long-term suppression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
